![B601797 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one CAS No. 125656-83-9](/img/structure/B601797.png)
9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one
Description
“9-Methoxy-1,3-dimethyl-12-thioxopyrido(1’,2’:3,4)imidazo(1,2-a)benzimidazol-2(12H)-one” is a compound related to Esomeprazole Sodium and Omeprazole . It is also known as Omeprazole Impurity G .
Molecular Structure Analysis
The molecular formula of the compound is C16H13N3O2S . The average mass is 311.358 Da and the monoisotopic mass is 311.072845 Da .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a boiling point of 469.1±55.0 °C at 760 mmHg, and a flash point of 237.5±31.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . The polar surface area is 79 Å2 .Scientific Research Applications
Gastro-Resistant Drug Formulation
Omeprazole Impurity G is studied for its role in the development of gastro-resistant drug formulations. The impurity levels are critical in ensuring the safety and efficacy of drugs like omeprazole, which are susceptible to degradation in acidic environments . The use of novel enteric capsules like EUDRACAP® has shown to provide effective protection against gastric acidity, with Omeprazole Impurity G being a key indicator of the capsule’s performance .
Genotoxicity Studies
The impurity is also relevant in genotoxicity studies. It’s essential to identify and quantify impurities like Omeprazole Impurity G that could potentially be genotoxic. High-performance thin-layer chromatography (HPTLC) methods are developed to analyze such impurities, ensuring drug safety and regulatory compliance .
Analytical Method Development
In pharmaceutical research, developing precise analytical methods for impurity profiling is crucial. Omeprazole Impurity G serves as a standard in method development for techniques like HPTLC, which are used for the identification and determination of impurities in drug substances .
Quality Control
Quality control is a significant application where Omeprazole Impurity G is involved. Monitoring the levels of this impurity helps maintain the quality of pharmaceutical products and assesses the stability of active pharmaceutical ingredients (APIs) under various conditions .
Pharmacokinetic Studies
Understanding the pharmacokinetics of drug impurities is vital. Research involving Omeprazole Impurity G can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of impurities, which can influence the overall pharmacokinetics of the drug .
Drug Stability Testing
Stability testing of drugs often includes the analysis of impurities like Omeprazole Impurity G. The impurity’s presence and levels can indicate how stable a drug is under different storage conditions and help predict its shelf life .
Targeted Drug Delivery Systems
Impurities can affect the performance of targeted drug delivery systems. Studying Omeprazole Impurity G can lead to improvements in the design of drug delivery mechanisms that are sensitive to impurity profiles .
Regulatory Compliance
Lastly, Omeprazole Impurity G is significant for regulatory compliance. Pharmaceutical companies must demonstrate control over impurities to meet the guidelines set by regulatory bodies like the FDA and EMA. Research on this impurity aids in fulfilling these requirements .
properties
IUPAC Name |
4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBVBNOWEQJIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80154838 | |
Record name | 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125656-83-9 | |
Record name | 9-Methoxy-1,3-dimethyl-12-thioxopyrido[1′,2′:3,4]imidazo[1,2-a]benzimidazol-2(12H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125656-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125656839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Methoxy-1,3-dimethyl-12-thioxopyrido(1',2':3,4)imidazo(1,2-a)benzimidazol-2(12H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80154838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-METHOXY-1,3-DIMETHYL-12-THIOXOPYRIDO(1',2':3,4)IMIDAZO(1,2-A)BENZIMIDAZOL-2(12H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02U2W351IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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